molecular formula C5H5NO3S B8758119 2-(Hydroxymethyl)thiazole-5-carboxylic acid

2-(Hydroxymethyl)thiazole-5-carboxylic acid

Cat. No. B8758119
M. Wt: 159.17 g/mol
InChI Key: OPSZXGOORISTNR-UHFFFAOYSA-N
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Patent
US04001447

Procedure details

A mixture of 13.5 g of ethyl 2-benzoyloxymethyl-thiazole-5-carboxylate, 135 ml of water and 8 ml of postassium hydroxide was heated at 95° C with stirring for an hour and the mixture was cooled and extracted with ether. The aqueous phase was acidified and was then saturated with sodium chloride. The mixture was extracted with ethyl acetate and the organic extracts were washed with water, dried and evaporated to dryness to obtain 11,5 g of raw product. The product was chromatographed over silica gel and was eluted with a 8-2 methylene chloride-ethanol mixture containing 2% acetic acid. The 6 g of product were crystallized from a 3-1 acetone-methanol mixture to obtain 5.04 g of 2-hydroxymethyl-thiazole -5-carboxylic acid melting at 193° C.
Name
ethyl 2-benzoyloxymethyl-thiazole-5-carboxylate
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1[S:12][C:13]([C:16]([O:18]CC)=[O:17])=[CH:14][N:15]=1)(=O)C1C=CC=CC=1.[OH-]>O>[OH:9][CH2:10][C:11]1[S:12][C:13]([C:16]([OH:18])=[O:17])=[CH:14][N:15]=1

Inputs

Step One
Name
ethyl 2-benzoyloxymethyl-thiazole-5-carboxylate
Quantity
13.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC=1SC(=CN1)C(=O)OCC
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-]
Name
Quantity
135 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain 11,5 g of raw product
CUSTOM
Type
CUSTOM
Details
The product was chromatographed over silica gel
WASH
Type
WASH
Details
was eluted with a 8-2 methylene chloride-ethanol mixture
ADDITION
Type
ADDITION
Details
containing 2% acetic acid
CUSTOM
Type
CUSTOM
Details
The 6 g of product were crystallized from a 3-1 acetone-methanol mixture

Outcomes

Product
Name
Type
product
Smiles
OCC=1SC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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